1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPOGYYCVQNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups .
Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions often yield reduced forms of the pyrazoloquinoline core.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. The presence of fluorine atoms is believed to enhance interactions with cancer-related enzymes and receptors. For example:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression, potentially leading to reduced tumor growth .
Antimicrobial Properties
Similar pyrazoloquinoline derivatives have shown antimicrobial activity against various pathogens. This suggests that this compound could also possess similar effects due to its structural characteristics .
Biological Studies
Research into the biological effects of this compound is ongoing:
- Interaction Studies : The compound's ability to interact with various biological targets is influenced by electron-withdrawing groups like fluorine. This enhances selectivity towards specific enzymes or receptors, making it a candidate for further pharmacological exploration .
Industrial Applications
The unique chemical properties of this compound also lend themselves to potential industrial applications:
- Material Science : Its electronic properties may allow for use in developing new materials or chemical processes .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The fluorine atoms and the pyrazoloquinoline core play crucial roles in its binding affinity and specificity. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and pyrazoloquinolines. These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. For example:
Fluorinated Isoquinolines: These compounds have similar electronic properties but differ in their core structure, leading to different biological activities.
Piperazine Derivatives: While structurally different, these compounds also exhibit a wide range of biological activities and are used in various pharmaceutical applications.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The structural formula of the compound is characterized by a pyrazoloquinoline core with two significant substituents: a 3,4-dimethylphenyl group and difluoro substitutions at positions 6 and 8. The molecular formula is with a molecular weight of approximately 320.34 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16F2N2 |
| Molecular Weight | 320.34 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Notably, compounds similar to the target compound showed IC50 values ranging from 0.39 μM to higher concentrations depending on the substitution patterns on the phenyl rings .
Mechanism of Action:
The anti-inflammatory activity is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The structure-activity relationship (SAR) analysis suggests that ortho substitutions on the phenyl ring can enhance or reduce efficacy based on their electronic properties .
Anticancer Properties
The compound also demonstrates promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspases and disrupting microtubule dynamics. Specifically, it was found to activate caspase-9 and induce poly(ADP-ribose) polymerase (PARP) cleavage, key markers of apoptotic pathways .
Case Study:
In a comparative study involving multiple derivatives of pyrazolo[4,3-c]quinoline, one derivative exhibited over 70% inhibition of cancer cell proliferation at concentrations below 10 μM. This highlights the potential for structural modifications to enhance biological activity further .
Q & A
Q. What are the foundational synthesis strategies for pyrazolo[4,3-c]quinoline derivatives, and how do substituent positions influence reactivity?
Answer: Pyrazolo[4,3-c]quinolines are typically synthesized via cyclization of precursors such as 2,4-dichloroquinoline-3-carbonitrile . Key steps involve introducing amino groups or fluorine atoms at specific positions to modulate reactivity and pharmacological potential. For example, substituents like fluorine at C6/C8 and aryl groups at C3/C1 (e.g., 3,4-dimethylphenyl) enhance electron-withdrawing effects, stabilizing intermediates during cyclization . Methodological priorities include optimizing solvent systems (e.g., DMF/DMAC for Vilsmeier-Haack reactions ) and characterizing intermediates via -NMR and HRMS to confirm regioselectivity .
Q. How are structural and electronic properties of this compound characterized experimentally?
Answer: Structural characterization employs -NMR (e.g., δ 2.31 ppm for methyl groups, δ 7.25–8.58 ppm for aromatic protons ), IR (e.g., ν 3187 cm for NH stretches ), and HRMS (e.g., m/z 330.1627 [M+H]+ ). Electronic properties are inferred from substituent effects: fluorine atoms at C6/C8 increase electrophilicity, while the 3,4-dimethylphenyl group sterically hinders π-π stacking interactions, as observed in related pyrazoloquinolines .
Q. What preliminary pharmacological screening approaches are used for pyrazoloquinoline derivatives?
Answer: Initial screens focus on in vitro assays for caspase inhibition (e.g., pyrrolo[3,4-c]quinoline-1,3-diones ) or antimicrobial activity (e.g., 6,8-dibromo-quinazolinones ). For this compound, fluorinated analogs are prioritized due to enhanced bioavailability, with dose-response studies in cell lines to assess cytotoxicity and IC values. Methodological rigor requires replicating assays under controlled pH and temperature conditions .
Q. How do researchers validate synthetic purity and stability under storage conditions?
Answer: Purity is validated via HPLC (≥95% threshold) and thermal stability tests (e.g., melting points >300°C ). Stability studies monitor decomposition under humidity (40–60% RH) and light exposure using accelerated aging protocols. Degradation products are identified via LC-MS, with emphasis on fluorine retention (critical for bioactivity) .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks . For example, fluorine atoms lower LUMO energy, enhancing susceptibility to nucleophilic substitution. Software like Gaussian or ORCA models transition states for cyclization steps, guiding experimental design .
Advanced Research Questions
Q. How can experimental design resolve contradictions in biological activity data across analogs?
Answer: Contradictions arise from substituent-specific effects (e.g., trifluoromethyl vs. dimethyl groups ). A split-plot factorial design tests variables systematically:
Q. What methodologies optimize regioselectivity in multi-step syntheses?
Answer: Regioselectivity is controlled via:
- Catalyst systems : Ferrocenyl-phosphine catalysts for enantioselective annulation .
- Protecting groups : Temporary masking of NH groups during cyclization to prevent side reactions .
Reaction monitoring via -NMR tracks fluorine migration, while X-ray crystallography resolves ambiguous regiochemistry in intermediates .
Q. How do fluorine substituents influence environmental fate and degradation pathways?
Answer: Fluorine’s electronegativity reduces hydrolytic degradation but increases persistence in biotic systems. OECD 301F tests assess aerobic biodegradation, while LC-QTOF-MS identifies transformation products (e.g., defluorinated quinoline metabolites) . Ecotoxicity is modeled using Daphnia magna assays to estimate LC values .
Q. What advanced spectroscopic techniques resolve structural ambiguities in crowded aromatic regions?
Answer:
Q. How are structure-activity relationships (SAR) modeled for dual-target inhibitors?
Answer: Multi-target SAR combines:
- Pharmacophore modeling : Identifies essential motifs (e.g., pyrazoloquinoline core for kinase inhibition ).
- Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification.
In vivo validation uses transgenic models to assess dual inhibition of kinases and caspases, with PK/PD modeling to optimize dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
